

Commercial suppliers of 2-Bromo-4-Fluoro-5-(trifluoromethyl)aniline

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Compound of Interest

Compound Name: 2-Bromo-4-Fluoro-5-(trifluoromethyl)aniline

Cat. No.: B063059

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An In-depth Technical Guide to the Commercial Sourcing and Validation of **2-Bromo-4-Fluoro-5-(trifluoromethyl)aniline** for Advanced RD

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing, evaluating, and handling **2-Bromo-4-Fluoro-5-(trifluoromethyl)aniline** (CAS No. 193090-60-7). As a critical building block in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials, the integrity of this starting material is paramount to experimental success and reproducibility. This document moves beyond a simple list of vendors to offer a strategic approach to supplier selection, incoming material validation, and safe laboratory practice. We will explore the supplier landscape, detail essential quality control protocols, and provide field-proven insights to ensure the procurement of high-purity, well-characterized reagents essential for cutting-edge scientific endeavors.

Introduction to 2-Bromo-4-Fluoro-5-(trifluoromethyl)aniline

2-Bromo-4-Fluoro-5-(trifluoromethyl)aniline is a substituted aniline derivative whose unique arrangement of functional groups—a bromine atom, a fluorine atom, and a trifluoromethyl group—makes it a highly versatile intermediate in complex organic synthesis.^[1] The electron-withdrawing nature of the fluorine and trifluoromethyl substituents significantly influences the

reactivity of the aromatic ring and the amino group, enabling a wide range of chemical transformations.

1.1. Chemical Identity and Core Properties

- IUPAC Name: **2-bromo-4-fluoro-5-(trifluoromethyl)aniline**
- CAS Number: 193090-60-7[\[2\]](#)
- Molecular Formula: C₇H₄BrF₄N[\[1\]](#)[\[2\]](#)
- Molecular Weight: 258.01 g/mol [\[3\]](#)
- Appearance: Typically a colorless to light yellow or light brown solid.[\[1\]](#)[\[3\]](#)

1.2. The Critical Importance of Isomeric Specificity

In the field of chemical synthesis, particularly for pharmaceutical and materials science applications, isomeric purity is not a trivial detail—it is fundamental to the outcome. The precise spatial arrangement of the bromo, fluoro, and trifluoromethyl groups on the aniline ring dictates the molecule's electronic and steric properties, which in turn govern its reactivity and the structure of any subsequent products.

When sourcing this reagent, researchers must be vigilant in confirming the exact CAS number. Several closely related isomers exist, each with a distinct chemical identity and reactivity profile. Procuring the wrong isomer will invariably lead to failed syntheses, unexpected side products, and a loss of valuable time and resources.

Common Isomers and Their Distinctions:

Isomer Name	CAS Number	Key Difference
2-Bromo-4-fluoro-5-(trifluoromethyl)aniline	193090-60-7	Target Compound
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline	104460-70-0	Positional swap of Bromo and Fluoro groups. [4]

| 2-Bromo-5-fluoro-4-(trifluoromethyl)aniline | 1239463-37-6 | Positional swap of Fluoro and Trifluoromethyl groups.[3][5] |

This guide focuses exclusively on CAS No. 193090-60-7. Always verify the CAS number on the supplier's quotation, bottle label, and Certificate of Analysis before use.

1.3. Key Applications in Research & Development

The utility of this molecule stems from its role as a foundational scaffold. The amine group can be readily diazotized or functionalized, while the bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of molecular complexity. Its applications are primarily centered in:

- **Pharmaceutical Synthesis:** Used as an intermediate in the creation of active pharmaceutical ingredients (APIs). Related fluorinated anilines have been instrumental in developing inhibitors for targets like the hepatitis C virus (HCV) NS3 protease.[6]
- **Agrochemicals:** Serves as a building block for novel pesticides and herbicides, where the trifluoromethyl group often enhances biological activity and stability.[7]
- **Materials Science:** Employed in the synthesis of specialized polymers and organic electronic materials where its electronic properties can be leveraged.[1][7]

The Commercial Supplier Landscape

Navigating the supplier landscape requires a discerning approach. Suppliers range from large-scale manufacturers to specialized distributors. Understanding this distinction is key to managing lead times, scalability, and technical support.

2.1. Supplier Tiers: Manufacturers vs. Distributors

- **Manufacturers:** These entities, such as Amitychem, synthesize the compound in-house.[2] They typically offer larger batch sizes, greater lot-to-lot consistency, and direct access to production chemists for technical inquiries. They are often the preferred source for process development and scale-up campaigns.

- Distributors/Resellers: Companies like Sigma-Aldrich, Apollo Scientific, and BLDpharm source compounds from various manufacturers and provide them in research-friendly quantities.^{[3][5]} They offer convenience, extensive catalogs, and robust logistics, but may have less control over the original manufacturing process.

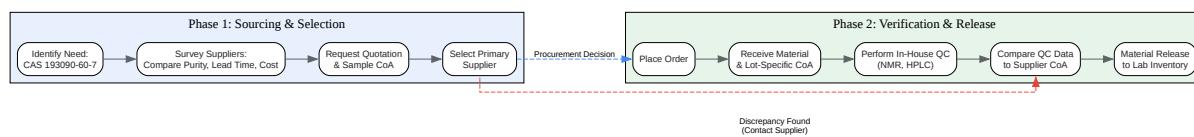
2.2. Comparative Analysis of Commercial Suppliers

The following table summarizes key information for several known suppliers of **2-Bromo-4-Fluoro-5-(trifluoromethyl)aniline** and its isomers. Note: Availability and specifications are subject to change and should always be confirmed directly with the supplier.

Supplier	Compound Name Offered	CAS Number	Purity/Grade	Key Documentation
Amitychem	2-Bromo-4-Fluoro-5-(trifluoromethyl)aniline	193090-60-7	Pharmaceutical Grade/99%	COA, SDS ^[2]
Apollo Scientific	2-Bromo-5-fluoro-4-(trifluoromethyl)aniline	1239463-37-6	≥95%	SDS, ISO Certifications ^[3]
Sigma-Aldrich	4-Bromo-2-fluoro-5-(trifluoromethyl)aniline	104460-70-0	97%	COA, COO, SDS
BLDpharm	2-Bromo-5-fluoro-4-(trifluoromethyl)aniline	1239463-37-6	N/A	NMR, HPLC, LC-MS data available ^[5]
Aladdin Scientific	4-Bromo-2-fluoro-5-(trifluoromethyl)aniline	104460-70-0	≥97%	Supplier Page ^[4]

2.3. A Field-Proven Procurement & Validation Workflow

A robust procurement strategy extends beyond simply placing an order. It is a systematic process designed to mitigate risk and ensure quality from selection to use. The causality behind this workflow is to establish a verifiable chain of quality, ensuring that the material entering the laboratory is precisely what is required for the intended reaction.



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Caption: Strategic workflow for procuring and validating critical chemical reagents.

Quality Control and Validation of Incoming Material

Trust in a supplier is important, but verification is essential. The trustworthiness of any experimental result is built upon the validated identity and purity of its starting materials. An in-house validation system is a self-validating check on the entire supply chain.

3.1. Decoding the Certificate of Analysis (CoA)

The lot-specific CoA is the supplier's formal attestation of quality. Do not accept a generic or sample CoA. A proper CoA must include:

- Compound Identification: Full name, CAS number, and molecular formula.
- Lot Number: A unique identifier for the specific batch.
- Physical Properties: Appearance, melting point (if applicable).

- Analytical Results: Specific values from tests performed. This must include the method used (e.g., HPLC, GC, NMR) and the resulting purity value (e.g., "99.2% by HPLC").
- Date of Analysis and Signature: Evidence of recent and authorized testing.

3.2. Recommended In-House QC Protocols

Upon receipt, a sample from each new lot should be subjected to in-house analysis. This serves two purposes: first, to independently confirm the supplier's CoA, and second, to serve as a baseline reference for all experiments using that lot.

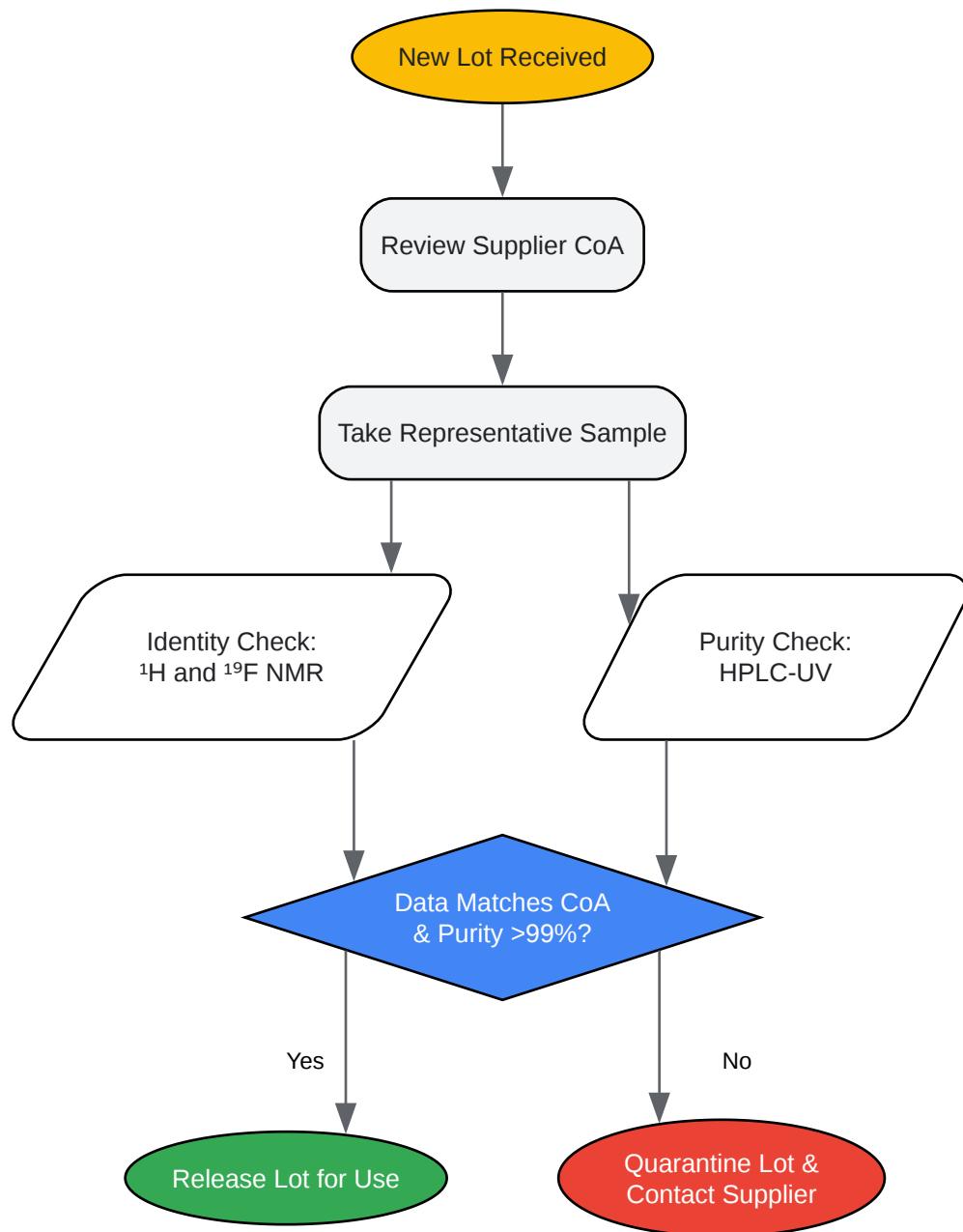
Protocol 3.2.1: Identity and Structural Verification via ^1H and ^{19}F NMR Spectroscopy

- Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides an unambiguous fingerprint of the molecule's structure. ^1H NMR confirms the arrangement of protons on the aromatic ring, while ^{19}F NMR is uniquely suited to verify the presence and chemical environment of the fluoro and trifluoromethyl groups.
- Methodology:
 - Prepare a sample by dissolving ~5-10 mg of the aniline in 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
 - Acquire a standard ^1H NMR spectrum. Verify the expected chemical shifts, splitting patterns (coupling constants), and integration values for the aromatic protons.
 - Acquire a ^{19}F NMR spectrum. Verify the chemical shifts for the $-\text{CF}_3$ group (a singlet) and the aromatic $-\text{F}$ atom (a multiplet due to coupling with neighboring protons).
 - Compare the acquired spectra with reference data or theoretical predictions to confirm the correct isomeric structure.

Protocol 3.2.2: Purity Assessment via High-Performance Liquid Chromatography (HPLC-UV)

- Rationale: HPLC is the workhorse for purity analysis, capable of separating the main compound from trace impurities. Using a UV detector allows for quantitative assessment.
- Methodology:

- Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol). Prepare a dilution series for calibration if quantitative analysis of impurities is needed.
- Instrumentation: Use a reverse-phase C18 column.
- Mobile Phase: A gradient method is recommended for optimal separation. For example, a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, from 10% B to 95% B over 15-20 minutes.
- Detection: Monitor at a wavelength where the aniline chromophore absorbs strongly, typically around 254 nm or 280 nm.
- Analysis: Inject the sample. The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram (Area % method). The result should be $\geq 99\%$ for high-quality material.



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Caption: In-house quality control workflow for incoming chemical reagents.

Safe Handling, Storage, and Disposal

Proper handling of **2-Bromo-4-Fluoro-5-(trifluoromethyl)aniline** is essential for laboratory safety. The information is derived from typical safety data sheets for halogenated and trifluoromethylated anilines.[8][9][10]

4.1. Summary of GHS Hazards

Based on related compounds, the following hazards should be assumed until a substance-specific assessment is complete.

Hazard Class	GHS Category	Statement
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed.[9] [10][11]
Acute Toxicity, Dermal	Category 4	H312: Harmful in contact with skin.[9][11]
Acute Toxicity, Inhalation	Category 4	H332: Harmful if inhaled.[9][11]
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation.[9] [10][11]
Serious Eye Damage/Irritation	Category 2	H319: Causes serious eye irritation.[9][10][11]
Specific Target Organ Toxicity	Category 3	H335: May cause respiratory irritation.[9][10]

4.2. Recommended Laboratory Practices

- Engineering Controls: Always handle this compound in a certified chemical fume hood to prevent inhalation of dust or vapors.[9]
- Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[9]
- Hygiene: Avoid all personal contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[9]

4.3. Storage and Stability

Store containers tightly sealed in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][8] For long-term storage, refrigeration (2-8 °C) is

often recommended.[\[7\]](#)

4.4. Disposal Considerations

Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Conclusion

The successful use of **2-Bromo-4-Fluoro-5-(trifluoromethyl)aniline** in a research or development setting is contingent upon a diligent and systematic approach to sourcing and validation. By prioritizing isomeric specificity, carefully selecting suppliers, and implementing a robust in-house QC workflow, scientists can ensure the integrity of their starting materials. This foundation of quality is indispensable for generating reproducible data, accelerating discovery, and achieving project milestones with confidence.

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